molecular formula C13H12Cl3N3O B8140473 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline

3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline

Cat. No.: B8140473
M. Wt: 332.6 g/mol
InChI Key: IJIULYGLIRUFPE-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

    3,5-Dichloroaniline: Shares the dichloroaniline core but lacks the pyridazinyl group[][6].

    6-Chloro-5-isopropylpyridazin-3-ol: Contains the pyridazinyl group but lacks the dichloroaniline core[][6].

Uniqueness: 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline is unique due to the combination of the dichloroaniline and pyridazinyl groups, which confer specific chemical properties and reactivity[6][6]. This combination makes it a versatile intermediate for the synthesis of various complex molecules[6][6].

Properties

IUPAC Name

3,5-dichloro-4-(6-chloro-5-propan-2-ylpyridazin-3-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3N3O/c1-6(2)8-5-11(18-19-13(8)16)20-12-9(14)3-7(17)4-10(12)15/h3-6H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIULYGLIRUFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN=C1Cl)OC2=C(C=C(C=C2Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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